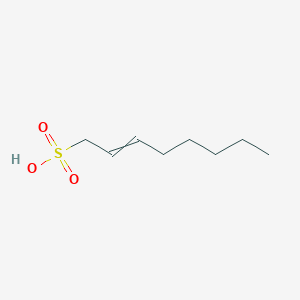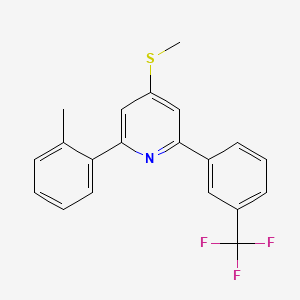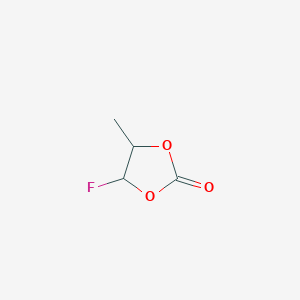![molecular formula C11H10O4 B14302123 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- CAS No. 112211-59-3](/img/structure/B14302123.png)
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- is a chemical compound with the molecular formula C11H10O4. It is known for its applications in various fields, including synthetic organic chemistry and industrial processes. This compound is characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a propanedione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- typically involves the acetylation of 1,2-propanedione with 4-hydroxyacetophenone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, DNA interaction, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2-propanedione: Similar structure but lacks the acetyloxy group.
Benzoylacetone: Contains a benzoyl group instead of the acetyloxy group.
Acetylbenzoyl: Another related compound with different functional groups.
Uniqueness
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various chemical transformations and applications in different fields.
Propiedades
Número CAS |
112211-59-3 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
[4-(2-oxopropanoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)11(14)9-3-5-10(6-4-9)15-8(2)13/h3-6H,1-2H3 |
Clave InChI |
NSUGAUYXDYCFCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)





![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

